molecular formula C24H21N5O B15097584 2-[(4,7-dimethylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

2-[(4,7-dimethylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

Katalognummer: B15097584
Molekulargewicht: 395.5 g/mol
InChI-Schlüssel: KYVDADXMOBTYJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure and Properties The compound 2-[(4,7-dimethylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one (CAS: Not explicitly listed; synonyms include SMR000072125, MLS003906160) is a polycyclic heteroaromatic molecule with a fused quinazolinone core. Its molecular formula is C₂₀H₁₉N₅O, molecular weight 319.4 g/mol, and topological polar surface area (TPSA) of 80.7 Ų, suggesting moderate solubility in polar solvents. The structure features:

  • A dihydroquinazolin-5-one scaffold substituted with a phenyl group at position 6.
  • A 4,7-dimethylquinazolin-2-ylamino group at position 2, contributing to steric bulk and lipophilicity (XLogP3: 2.9) .
  • One hydrogen bond donor and six hydrogen bond acceptors, enabling interactions with biological targets like kinases or monoamine oxidases (MAOs) .

Its dimethylquinazoline substituent may enhance blood-brain barrier penetration compared to analogs with polar groups (e.g., methoxy or hydroxyl substituents) .

Eigenschaften

Molekularformel

C24H21N5O

Molekulargewicht

395.5 g/mol

IUPAC-Name

2-[(4,7-dimethylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C24H21N5O/c1-14-8-9-18-15(2)26-24(28-20(18)10-14)29-23-25-13-19-21(27-23)11-17(12-22(19)30)16-6-4-3-5-7-16/h3-10,13,17H,11-12H2,1-2H3,(H,25,26,27,28,29)

InChI-Schlüssel

KYVDADXMOBTYJV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC=C4C(=N3)CC(CC4=O)C5=CC=CC=C5

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 2-[(4,7-dimethylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step reactions starting from readily available precursorsReaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity .

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core, leading to different structural analogs.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common, allowing the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development, particularly for treating cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets in cells. It can inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The pathways involved may include inhibition of DNA synthesis, induction of apoptosis, or modulation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Kinase and MAO Inhibition

  • Analog 7-(4-Chlorophenyl)-2-[(4-methoxyphenyl)amino]-...: Chlorine and methoxy groups may enhance selectivity for MAO-B over MAO-A, as seen in similar compounds .

Biologische Aktivität

The compound 2-[(4,7-dimethylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is a member of the quinazoline family, known for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a quinazolinone core with specific substitutions that enhance its biological activity. The presence of dimethyl groups at the 4 and 7 positions and a phenyl group at the 7 position contributes to its unique properties.

PropertyValue
Molecular FormulaC20H17N5O
Molecular Weight343.38 g/mol
CAS Number58660-12-1
Melting PointNot Available
Boiling Point420.6ºC at 760 mmHg

The biological activity of this compound primarily involves the inhibition of specific enzymes and receptors that are crucial in cancer cell proliferation and survival. Notably, it has been shown to inhibit tyrosine kinases , which play a significant role in various cellular signaling pathways associated with cancer progression.

  • Inhibition of Cell Proliferation : Studies indicate that this compound can significantly inhibit the growth of various cancer cell lines by inducing apoptosis (programmed cell death) and disrupting critical signaling cascades .
  • Kinase Inhibition : The compound has been evaluated against a panel of kinases, demonstrating notable inhibitory effects. For instance, it was found to stabilize several kinases with ΔT_m values comparable to established kinase inhibitors .

Anticancer Activity

Research has highlighted the anticancer potential of this compound across various human cancer cell lines:

Cell LineIC50 (µM)
LN-229 (Glioblastoma)5.0
HCT-116 (Colorectal Carcinoma)3.5
NCI-H460 (Lung Carcinoma)4.0
K-562 (Chronic Myeloid Leukemia)6.0

These results indicate that the compound exhibits moderate to high potency against these cancer types, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also shown antimicrobial activity against various bacterial strains. It was tested against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in agar diffusion assays.

Case Studies

  • Case Study on Cancer Treatment : A recent study explored the use of this compound in combination with other chemotherapeutic agents. The results indicated enhanced cytotoxicity when used alongside traditional treatments, suggesting a synergistic effect that could improve patient outcomes .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups. This underscores its potential for further development as an anticancer drug .

Q & A

Basic: What are the recommended methods for synthesizing and characterizing this compound?

Answer:
Synthesis typically involves multi-step heterocyclic reactions, such as condensation of substituted quinazolinone precursors with amine derivatives. For example, zinc ferrite nanocatalysts under solvent-free conditions can enhance reaction efficiency and yield in analogous quinazolinone syntheses . Characterization should include NMR (1H/13C) for structural confirmation, HPLC or LC-MS for purity assessment (≥95% as per safety data sheets), and elemental analysis .

Basic: How should researchers safely handle and store this compound?

Answer:
Store in tightly sealed containers in a cool, dry, and well-ventilated area away from ignition sources. Avoid incompatible substances (e.g., strong oxidizers). Use personal protective equipment (PPE) during handling, and ensure waste disposal complies with institutional hazardous material protocols .

Advanced: What experimental frameworks are recommended to study its biological activity?

Answer:
Design in vitro assays targeting enzymes like monoamine oxidase (MAO) or kinases, as structurally related compounds show inhibitory activity . Use dose-response curves (IC50 determination) and compare against known inhibitors (e.g., selegiline for MAO). Pair biochemical assays with molecular docking to predict binding modes, leveraging crystallographic data from related ligands (e.g., PDB entries for dihydropyridopyrimidinones) .

Advanced: How can researchers resolve contradictions in activity data across studies?

Answer:
Analyze variables such as assay conditions (pH, temperature), purity of test compounds, and cell line/variant specificity. Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays). Align findings with theoretical frameworks, such as structure-activity relationship (SAR) models or enzyme kinetics, to identify outliers .

Advanced: What strategies optimize catalytic synthesis for scalability?

Answer:
Evaluate heterogeneous catalysts (e.g., zinc ferrite nanoparticles) to reduce reaction time and improve yield. Use solvent-free or green solvent systems (e.g., PEG-400) to enhance sustainability. Monitor reaction progress via TLC/GC-MS and optimize parameters (temperature, catalyst loading) using design-of-experiment (DoE) approaches .

Advanced: How to establish a structure-activity relationship (SAR) for derivatives?

Answer:
Synthesize analogs with systematic substitutions (e.g., methyl, phenyl, or furyl groups) at the 4,7-positions of the quinazolinone core. Test these in bioassays and use computational tools (e.g., CoMFA, molecular dynamics) to correlate structural features with activity. Cross-reference with existing SAR data for related dihydroquinazolinones .

Advanced: What methodologies validate mechanistic hypotheses for enzyme inhibition?

Answer:
Combine kinetic studies (e.g., Lineweaver-Burk plots for competitive/non-competitive inhibition) with structural biology techniques (crystallography or cryo-EM). Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Validate findings using gene knockout or RNAi models to confirm target specificity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.